Stearamidoethyl diethylamine
Overview
Description
Stearamidoethyl diethylamine (SD), a cationic surfactant, is primarily used as an emulsifier in various topical medications and cosmetics. It has been identified as a contact allergen in certain cases, where individuals developed allergic contact dermatitis after using products containing this compound. The substance was pinpointed as the causative agent through patch testing with individual ingredients provided by the manufacturers of the products .
Synthesis Analysis
The synthesis of related compounds, such as 1-(stearamidoethyl)-2-heptadecyl-2-imidazoline, involves the reaction of diethylene triamine with stearic acid. This process was thoroughly investigated to confirm the reaction pathway, which was previously misinterpreted by some researchers. The correct main intermediate was identified as the 1,3-diamide bis(stearamidoethyl)amine, rather than the 1,2-diamide. This finding was supported by various analytical techniques, including titrimetric analysis, IR and 1H NMR spectroscopy, and UV-Vis spectrophotometry .
Molecular Structure Analysis
The molecular structure of SD and its related compounds is crucial for understanding their function as emulsifiers. The structure of 1-(stearamidoethyl)-2-heptadecyl-2-imidazoline, for instance, allows it to act as a surface-active compound. After quaternization with dimethyl sulfate, it becomes useful in a range of products, including lubricants, detergents, shampoos, softeners, and cosmetics .
Chemical Reactions Analysis
The chemical reactions involving SD and its derivatives are significant in the production of emulsifiers. The confirmation of the reaction pathway for obtaining 1-(stearamidoethyl)-2-heptadecyl-2-imidazoline, as mentioned, is a prime example of the complex reactions that these compounds undergo. The misinterpretation of the reaction with salicylaldehyde by previous authors highlights the importance of accurate chemical reaction analysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of SD contribute to its role as an emulsifier and its potential as an allergen. Its moderate sensitizing capacity was demonstrated in a study with guinea pigs, where a significant percentage showed allergic reactions to the substance. The study utilized the modified maximization method and closed epicutaneous test to determine the threshold of contact allergy, indicating that SD is a moderate sensitizer. This suggests that while it may be suitable for use in prescription drugs, its use in cosmetics intended for extensive application on normal and diseased skin may pose a risk .
Relevant Case Studies
Several case studies have highlighted the allergenic potential of SD. In one instance, four patients developed allergic contact dermatitis from products containing stearamidoethyl diethylamine phosphate, a related compound. The products included a dry skin lotion and a deodorant. Patch testing confirmed the emulsifier as the allergen, with no apparent cross-reactions with other standard screening substances or structurally similar emulsifiers. This case study emphasizes the need for careful consideration of the ingredients in cosmetic and pharmaceutical products .
Scientific Research Applications
Emulsifier in Cosmetics and Topical Medications
Stearamidoethyl diethylamine (SD) is primarily known for its role as an emulsifier in cosmetics and topical medications. It facilitates the blending of ingredients in these products. However, it has been noted for causing allergic contact dermatitis in some cases. Studies have explored its sensitizing capacity, indicating that it is a moderate sensitizer, with a sensitizing rate in the range of 26-50%. This suggests that its use may be more suitable in prescription drugs rather than in widely used cosmetic products due to the potential risk of allergic reactions (Sun & Chen, 1994).
Industrial and Household Products
SD, after undergoing a process of quaternization with dimethyl sulfate, is used in a variety of industrial and household products. These include lubricants, detergents, shampoos, and softeners. Research has confirmed the reaction pathway for obtaining 1-(stearamidoethyl)-2-heptadecyl-2-imidazoline, a related compound, as a surface-active component in these products (Ruzic & Petrović, 2002).
Drug Delivery Systems
Studies have explored the role of SD and related compounds in enhancing the permeation of drugs through the skin. For instance, the effect of ion-pairing on the permeation of glibenclamide through rat skin was investigated using diethylamine, a compound related to SD. This study highlighted the importance of such compounds in increasing drug delivery through the skin (Ma et al., 2008).
Photodegradation of Pollutants
The effect of diethylamine, closely related to SD, on the photodegradation of pollutants like polychlorinated biphenyls (PCBs) has been studied. This research provides insights into the potential environmental applications of SD-related compounds in breaking down harmful substances (Lin et al., 2004).
properties
IUPAC Name |
N-[2-(diethylamino)ethyl]octadecanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50N2O/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26(5-2)6-3/h4-23H2,1-3H3,(H,25,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBOOQDFOWZSDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCN(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
68133-34-6 (phosphate) | |
Record name | Diethylaminoethyl stearamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016889148 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9066128 | |
Record name | Octadecanamide, N-[2-(diethylamino)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9066128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Stearamidoethyl diethylamine | |
CAS RN |
16889-14-8 | |
Record name | Amidoamine S | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16889-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethylaminoethyl stearamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016889148 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Stearamidoethyl diethylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126195 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Octadecanamide, N-[2-(diethylamino)ethyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octadecanamide, N-[2-(diethylamino)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9066128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[2-(diethylamino)ethyl]stearamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.189 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | STEARAMIDOETHYL DIETHYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25FFJ4209Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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